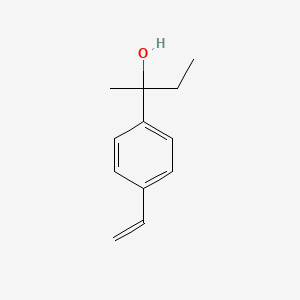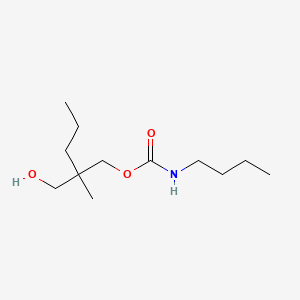
2-Methyl-2-propyl-1,3-propanediol butylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-propyl-1,3-propanediol butylcarbamate is an organic compound with the chemical formula C11H23NO3. It is known for its sedative, anticonvulsant, and muscle relaxant properties. This compound is a derivative of 2-Methyl-2-propyl-1,3-propanediol, which is a simple alkyl diol.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-propanediol butylcarbamate can be synthesized through the reaction of 2-Methyl-2-propyl-1,3-propanediol with butyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as a tertiary amine. The reaction can be represented as follows:
2-Methyl-2-propyl-1,3-propanediol+Butyl isocyanate→2-Methyl-2-propyl-1,3-propanediol butylcarbamate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol butylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohol derivatives.
Substitution: Results in the formation of new carbamate derivatives.
科学的研究の応用
2-Methyl-2-propyl-1,3-propanediol butylcarbamate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on muscle relaxation and anticonvulsant properties.
Medicine: Investigated for its potential use as a sedative and muscle relaxant.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-Methyl-2-propyl-1,3-propanediol butylcarbamate involves its interaction with the central nervous system. It acts on GABA receptors, enhancing the inhibitory effects of GABA neurotransmitters. This leads to muscle relaxation, sedation, and anticonvulsant effects. The compound’s molecular targets include GABA-A receptors and ion channels involved in neuronal excitability.
類似化合物との比較
Similar Compounds
Meprobamate: Another carbamate derivative with similar sedative and muscle relaxant properties.
Carisoprodol: A centrally acting muscle relaxant that is metabolized to meprobamate.
Tolboxane: A compound with muscle relaxant effects similar to 2-Methyl-2-propyl-1,3-propanediol butylcarbamate.
Uniqueness
This compound is unique due to its specific chemical structure, which provides a balance of sedative, anticonvulsant, and muscle relaxant properties. Its ability to interact with GABA receptors and ion channels makes it a valuable compound in both research and therapeutic applications.
特性
CAS番号 |
23787-20-4 |
|---|---|
分子式 |
C12H25NO3 |
分子量 |
231.33 g/mol |
IUPAC名 |
[2-(hydroxymethyl)-2-methylpentyl] N-butylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-4-6-8-13-11(15)16-10-12(3,9-14)7-5-2/h14H,4-10H2,1-3H3,(H,13,15) |
InChIキー |
ONLCMWSDRRGYML-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)OCC(C)(CCC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


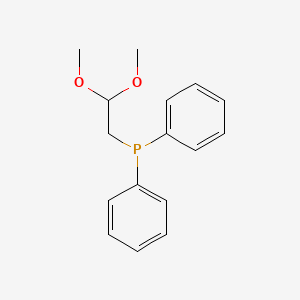
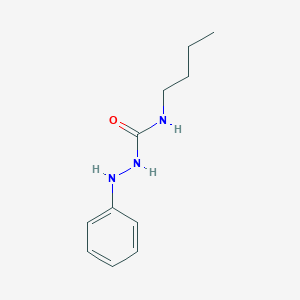
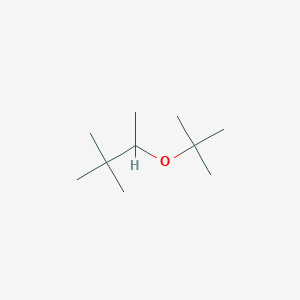
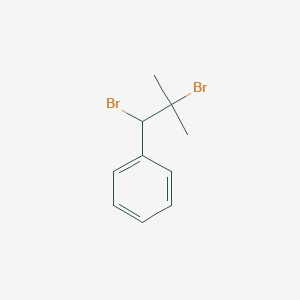
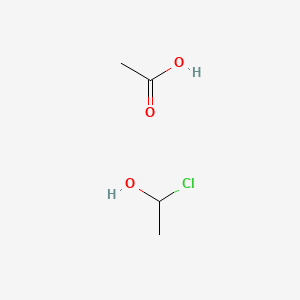
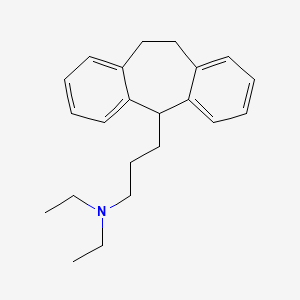
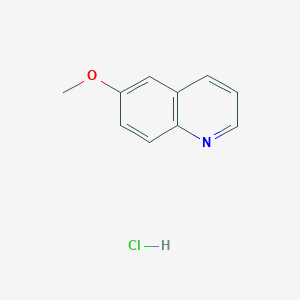
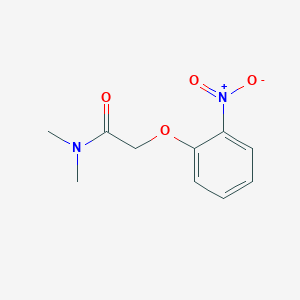
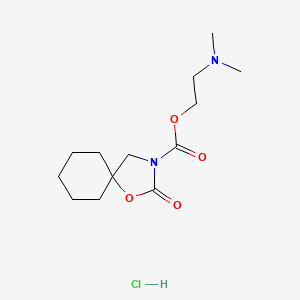
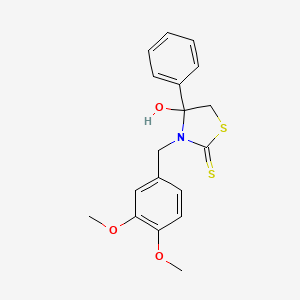
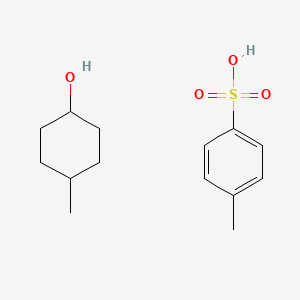
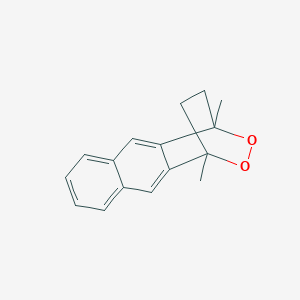
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
